molecular formula C10H13BrO3 B1522600 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene CAS No. 1132672-05-9

4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

Cat. No.: B1522600
CAS No.: 1132672-05-9
M. Wt: 261.11 g/mol
InChI Key: GWOFTXOOBHKZIP-UHFFFAOYSA-N
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Description

4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C10H13BrO3. It is a derivative of benzene, featuring bromine, methoxy, and methoxyethoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with a brominated benzene derivative, such as 4-bromoanisole.

    Etherification: The methoxy group is introduced via a Williamson ether synthesis, where 4-bromoanisole reacts with sodium methoxide.

    Methoxyethoxylation: The final step involves the introduction of the methoxyethoxy group. This can be achieved through a nucleophilic substitution reaction using 2-methoxyethanol in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: For controlled reaction conditions.

    Purification: Techniques such as distillation and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.

    Oxidation Reactions: The methoxy groups can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom, yielding a simpler benzene derivative.

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Major Products

    Substitution: 4-Methoxy-2-(2-methoxyethoxy)aniline.

    Oxidation: 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzoic acid.

    Reduction: 1-Methoxy-2-(2-methoxyethoxy)benzene.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Used as a building block for more complex molecules.

    Ligand in Coordination Chemistry: The methoxy and methoxyethoxy groups can coordinate with metal ions.

Biology

    Pharmacological Studies: Potential use in the development of new drugs due to its unique functional groups.

Medicine

    Drug Development: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry

    Material Science: Used in the synthesis of polymers and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoanisole: Lacks the methoxyethoxy group, making it less versatile in certain reactions.

    1-Bromo-2-methoxybenzene: Similar but lacks the additional methoxyethoxy group, limiting its applications.

Properties

IUPAC Name

4-bromo-1-methoxy-2-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO3/c1-12-5-6-14-10-7-8(11)3-4-9(10)13-2/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOFTXOOBHKZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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